Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Executive Summary
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde represents a high-value privileged scaffold in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a reactive 2-chloro handle, a versatile 3-formyl group, and a specific 5,7-difluoro substitution pattern. This fluorination pattern is not merely decorative; it significantly modulates the electron density of the quinoline core, enhancing metabolic stability against oxidative metabolism (blocking labile C-5/C-7 positions) and increasing lipophilicity for improved membrane permeability.
This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, robust synthetic protocols via the Meth-Cohn reaction, and its divergent reactivity profile for library generation in drug discovery.
Part 1: Physicochemical Characterization
The precise molecular weight and formula are critical for stoichiometric calculations and mass spectrometry validation. The 5,7-difluoro substitution creates a distinct isotopic pattern and NMR signature compared to the non-fluorinated or mono-fluorinated analogs.
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | |
| Molecular Formula | C₁₀H₄ClF₂NO | |
| Molecular Weight | 227.59 g/mol | Average Mass |
| Monoisotopic Mass | 226.995 g/mol | For High-Res MS (M+) |
| CAS Number | 956631-90-6 | |
| Physical State | Pale yellow to off-white solid | |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Low solubility in water/hexane |
| LogP (Predicted) | ~2.8 - 3.2 | Enhanced by difluoro motif |
Structural Insight
The C-2 Chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen and the inductive effect of the fluorine atoms. The C-3 Aldehyde serves as an electrophilic center for condensation reactions. The 5,7-Difluoro pattern sterically protects the "northern" hemisphere of the molecule, reducing susceptibility to P450-mediated hydroxylation.
Part 2: Synthetic Architecture (Meth-Cohn Synthesis)
The most authoritative route to this scaffold is the Meth-Cohn synthesis (Vilsmeier-Haack cyclization). This approach is preferred over direct chlorination of quinolinones due to its ability to install the formyl group and the chlorine atom simultaneously from an acetanilide precursor.
Mechanistic Pathway
The synthesis begins with 3,5-difluoroaniline . It must first be acetylated to N-(3,5-difluorophenyl)acetamide . This intermediate is then subjected to Vilsmeier-Haack conditions (POCl₃/DMF).[1] The regioselectivity is driven by the directing effects of the nitrogen and the steric parameters of the fluorines. Cyclization occurs at the ortho-position (C2 or C6 of the aniline ring, which are equivalent in 3,5-difluoroaniline) to yield the 5,7-difluoroquinoline core.
Figure 1: Step-wise construction of the quinoline core via Vilsmeier-Haack cyclization.
Part 3: Reactivity & Functionalization
For drug development, this molecule is a "divergent intermediate." It allows researchers to grow the molecule in two distinct vectors:
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Vector A (C-2): Introduction of amines, thiols, or ethers via SNAr. This is often used to install solubility-enhancing groups or pharmacophores interacting with kinase hinge regions.
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Vector B (C-3): Modification of the aldehyde into alkenes (Knoevenagel), amines (Reductive Amination), or heterocycles (e.g., imidazoles, pyrazoles).
Figure 2: Divergent synthetic utility allowing orthogonal functionalization at C-2 and C-3.
Part 4: Experimental Protocols
Protocol 1: Synthesis from 3,5-Difluoroaniline
Note: This protocol assumes the prior acetylation of 3,5-difluoroaniline to N-(3,5-difluorophenyl)acetamide.
Reagents:
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N-(3,5-difluorophenyl)acetamide (1.0 eq)
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Phosphorus Oxychloride (POCl₃) (7.0 eq)
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Dimethylformamide (DMF) (3.0 eq)
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Dichloromethane (DCM) or Chloroform (solvent)
Step-by-Step Methodology:
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Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), cool DMF (3 eq) to 0°C. Dropwise add POCl₃ (7 eq) with stirring. A white precipitate (Vilsmeier salt) may form.[2] Stir for 15-30 minutes.
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Addition: Dissolve N-(3,5-difluorophenyl)acetamide (1 eq) in a minimum amount of DMF or add as a solid to the Vilsmeier reagent.
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Cyclization: Heat the mixture to 75-95°C . Monitor by TLC (usually 4–12 hours). The evolution of HCl gas will be observed (ensure proper venting/scrubbing).
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Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto crushed ice (exothermic!).
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Hydrolysis: Stir the aqueous mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt to the aldehyde.
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Isolation: Neutralize carefully with saturated NaOAc or NaHCO₃ to pH ~7. The product usually precipitates as a yellow solid.
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Purification: Filter the solid. Wash with water.[2] Recrystallize from Ethanol or Acetonitrile.
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Validation: Check 1H NMR for the diagnostic aldehyde singlet (~10.5 ppm) and the disappearance of the amide NH.
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References
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Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][1][2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1] Link
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PubChem. (2023). 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Compound Summary). National Library of Medicine. Link
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Ali, T. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(i), 211-276.[4] Link
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Sigma-Aldrich. (2023). 2-Chloro-quinoline-3-carbaldehyde derivatives (Catalog Search). Link
